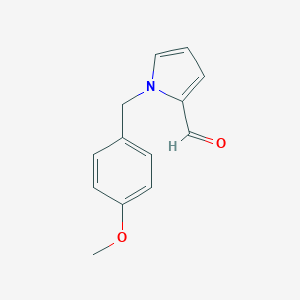

1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde

Description

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-16-13-6-4-11(5-7-13)9-14-8-2-3-12(14)10-15/h2-8,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIJCYZYIPQWTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424628 | |

| Record name | 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861162-64-3 | |

| Record name | 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure Elucidation of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pyrrole-2-carbaldehydes are a class of heterocyclic compounds that serve as versatile intermediates in the synthesis of a wide range of biologically active molecules and materials. The introduction of a 4-methoxybenzyl group at the N1 position of the pyrrole ring can significantly influence the compound's physicochemical properties, including its solubility, metabolic stability, and interaction with biological targets. Understanding the precise structure and spectroscopic characteristics of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde is crucial for its application in synthetic chemistry and drug discovery programs.

Compound Identification and Physicochemical Properties

A summary of the key identifiers and physicochemical properties for this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 1-(4-methoxybenzyl)-1H-pyrrole-2-carbaldehyde | N/A |

| CAS Number | 861162-64-3 | [1][2] |

| Molecular Formula | C₁₃H₁₃NO₂ | [1][2] |

| Molecular Weight | 215.25 g/mol | [1][2] |

| Canonical SMILES | COC1=CC=C(C=C1)CN2C=CC=C2C=O | [3] |

| InChI Key | VIIJCYZYIPQWTD-UHFFFAOYSA-N | [3] |

Spectroscopic Analysis

While specific experimental spectra for this compound are not widely published, this section provides predicted spectroscopic data and analysis of related compounds to aid in its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for elucidating the structure of organic molecules. Based on the structure of this compound, the following proton signals are predicted. For comparative purposes, the experimental ¹H NMR data for the parent compound, pyrrole-2-carbaldehyde, is also provided.

Table 2: Predicted ¹H NMR Data for this compound and Experimental Data for Pyrrole-2-carbaldehyde

| Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Multiplicity | Experimental Chemical Shift (δ, ppm) for Pyrrole-2-carbaldehyde (in CDCl₃) | Multiplicity | Source |

| Aldehyde-H | 9.5 - 9.6 | Singlet | 9.50 | Singlet | [4] |

| Pyrrole-H5 | 7.1 - 7.2 | Triplet | 7.19 | Multiplet | [4] |

| Pyrrole-H3 | 6.9 - 7.0 | Doublet of doublets | 7.01 | Multiplet | [4] |

| Pyrrole-H4 | 6.3 - 6.4 | Triplet | 6.34 | Multiplet | [4] |

| Benzyl-H (ortho) | 7.1 - 7.3 | Doublet | N/A | N/A | N/A |

| Benzyl-H (meta) | 6.8 - 6.9 | Doublet | N/A | N/A | N/A |

| Benzyl-CH₂ | 5.4 - 5.6 | Singlet | N/A | N/A | N/A |

| Methoxy-CH₃ | 3.7 - 3.8 | Singlet | N/A | N/A | N/A |

3.1.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Predicted chemical shifts for the title compound are presented in Table 3.

Table 3: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 180 - 182 |

| Benzyl C-O | 159 - 161 |

| Pyrrole C2 | 132 - 134 |

| Pyrrole C5 | 128 - 130 |

| Benzyl C (ipso) | 128 - 130 |

| Benzyl C (ortho) | 128 - 130 |

| Pyrrole C3 | 122 - 124 |

| Benzyl C (meta) | 114 - 116 |

| Pyrrole C4 | 110 - 112 |

| Methoxy CH₃ | 55 - 57 |

| Benzyl CH₂ | 52 - 54 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed in Table 4. For comparison, the experimental IR data for pyrrole-2-carbaldehyde is included.

Table 4: Predicted IR Absorption Bands for this compound and Experimental Data for Pyrrole-2-carbaldehyde

| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for Pyrrole-2-carbaldehyde | Source |

| C-H stretch (Aromatic) | 3100 - 3000 | ~3100 | [5] |

| C-H stretch (Aldehyde) | 2850 - 2750 | ~2800 | [5] |

| C=O stretch (Aldehyde) | 1680 - 1660 | ~1665 | [5] |

| C=C stretch (Aromatic) | 1600 - 1450 | ~1550, 1470 | [5] |

| C-O stretch (Methoxy) | 1260 - 1240 (asymmetric), 1040 - 1020 (symmetric) | N/A | N/A |

| C-N stretch | 1360 - 1250 | ~1300 | [5] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The expected molecular ion peak and major fragmentation patterns for this compound are outlined below.

Table 5: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Ion [M]⁺ | m/z 215 |

| [M+H]⁺ | m/z 216 |

| Major Fragment 1 | m/z 121 (loss of pyrrole-2-carbaldehyde radical) |

| Major Fragment 2 | m/z 94 (pyrrole-2-carbaldehyde fragment) |

| Major Fragment 3 | m/z 91 (tropylium ion from benzyl group) |

The fragmentation would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable 4-methoxybenzyl cation (m/z 121) and a pyrrole-2-carbaldehyde radical. The tropylium ion (m/z 91) is a common fragment for benzyl-substituted compounds.

Synthesis

A plausible and efficient method for the synthesis of this compound involves the N-alkylation of pyrrole-2-carbaldehyde with 4-methoxybenzyl chloride.

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is a general procedure based on similar N-alkylation reactions of pyrroles.

Materials:

-

Pyrrole-2-carbaldehyde

-

4-Methoxybenzyl chloride

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Nitrogen or Argon atmosphere setup

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere, a solution of pyrrole-2-carbaldehyde (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

A solution of 4-methoxybenzyl chloride (1.1 equivalents) in anhydrous DMF is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction is carefully quenched by the slow addition of water at 0 °C.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization Workflow

Caption: Workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide provides a foundational understanding of the structure, properties, and a plausible synthetic route for this compound. While a complete set of experimental spectroscopic data is currently unavailable in the public domain, the predicted data and analyses of related compounds presented herein offer a robust framework for the identification and characterization of this molecule. The detailed synthetic protocol provides a practical starting point for its preparation in a laboratory setting. This information is intended to facilitate further research and application of this compound in various fields of chemical science.

References

In-Depth Technical Guide: Physicochemical Properties of CAS 861162-64-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound with CAS number 861162-64-3, identified as 1-(4-methoxybenzyl)-1H-pyrrole-2-carbaldehyde. Due to the limited availability of direct experimental data for this specific molecule, this document also presents computed properties and outlines general experimental protocols relevant to its structural class. Furthermore, it explores the biological context of structurally related pyrrole-2-carbaldehyde derivatives to offer insights into potential applications and areas of investigation.

Chemical Identity

-

Systematic Name: 1-(4-methoxybenzyl)-1H-pyrrole-2-carbaldehyde

-

CAS Number: 861162-64-3

-

Molecular Formula: C₁₃H₁₃NO₂[1]

-

Molecular Weight: 215.25 g/mol [1]

-

Chemical Structure:

-

SMILES: O=Cc1cccn1Cc2ccc(OC)cc2

-

InChI: InChI=1S/C13H13NO2/c1-16-13-6-4-11(5-7-13)9-14-8-2-3-12(14)10-15/h2-8,10H,9H2,1H3[2]

-

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 215.25 g/mol | [1][2] |

| XLogP3-AA | 2.6 | [3] |

| Hydrogen Bond Donor Count | 0 | Computed |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 4 | [2] |

| Topological Polar Surface Area | 31.2 Ų | [2][3] |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available |

Experimental Protocols

While specific experimental protocols for CAS 861162-64-3 are not published, the following are standard methodologies for determining the key physicochemical properties of a solid organic compound of this nature.

Determination of Melting Point

The melting point of a solid compound is a critical indicator of its purity.

-

Apparatus: Digital melting point apparatus (e.g., Mel-Temp® or similar), capillary tubes.

-

Procedure:

-

A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

-

Determination of Solubility

Assessing the solubility of a compound in various solvents is crucial for its application in drug development and other research areas.

-

Apparatus: Vials, analytical balance, magnetic stirrer, temperature-controlled water bath.

-

Procedure (for equilibrium solubility):

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial.

-

The mixture is agitated (e.g., using a magnetic stirrer) in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with standard solutions of the compound.

-

Biological Context and Potential Experimental Workflows

While no specific biological activities have been reported for 1-(4-methoxybenzyl)-1H-pyrrole-2-carbaldehyde, the broader class of pyrrole-2-carbaldehyde derivatives has been investigated for various biological effects, including antioxidant and anti-inflammatory activities.[4] The following sections describe a potential experimental workflow for evaluating the antioxidant properties of such a compound.

In Vitro Antioxidant Activity Screening

A common initial step in assessing the biological potential of a novel compound is to screen for its antioxidant activity. This can be achieved through various in vitro assays.

Cell-Based Assay for Neuroprotection

Given that some pyrrole derivatives have been investigated for neuroprotective effects against oxidative stress, a potential next step would be to assess the compound's activity in a relevant cell-based model.[4]

Conclusion

1-(4-methoxybenzyl)-1H-pyrrole-2-carbaldehyde (CAS 861162-64-3) is a compound for which detailed experimental physicochemical data is currently lacking. The computed properties provide a starting point for its characterization. The broader family of pyrrole-2-carbaldehyde derivatives exhibits a range of biological activities, suggesting that this compound could be a candidate for further investigation in areas such as antioxidant and neuroprotective research. The experimental workflows outlined in this guide provide a framework for the systematic evaluation of its properties and potential biological effects. Further research is warranted to experimentally determine its physicochemical characteristics and to explore its pharmacological potential.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde. The information presented is intended to support research and development activities in medicinal chemistry and related scientific fields.

Spectroscopic Data Summary

The structural elucidation of 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The key quantitative data from these analyses are summarized in the tables below for ease of reference and comparison.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.55 | s | - | 1H | CHO |

| 7.15 | d | 8.5 | 2H | Ar-H |

| 6.95 | t | 2.0 | 1H | Pyrrole-H5 |

| 6.88 | d | 8.5 | 2H | Ar-H |

| 6.83 | dd | 4.0, 2.0 | 1H | Pyrrole-H3 |

| 6.25 | dd | 4.0, 2.5 | 1H | Pyrrole-H4 |

| 5.55 | s | - | 2H | CH₂ |

| 3.78 | s | - | 3H | OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 180.1 | CHO |

| 159.4 | Ar-C (para to CH₂) |

| 132.8 | Pyrrole-C2 |

| 129.2 | Ar-C (ortho to CH₂) |

| 128.5 | Ar-C (ipso to CH₂) |

| 124.7 | Pyrrole-C5 |

| 114.3 | Ar-C (meta to CH₂) |

| 112.1 | Pyrrole-C3 |

| 109.8 | Pyrrole-C4 |

| 55.3 | OCH₃ |

| 52.7 | CH₂ |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2932 | Medium | C-H stretch (aromatic) |

| 2835 | Medium | C-H stretch (aliphatic) |

| 1665 | Strong | C=O stretch (aldehyde) |

| 1612 | Strong | C=C stretch (aromatic) |

| 1514 | Strong | C=C stretch (aromatic) |

| 1249 | Strong | C-O stretch (asymmetric, ether) |

| 1178 | Medium | C-O stretch (symmetric, ether) |

| 1032 | Medium | In-plane C-H bend (aromatic) |

| 821 | Strong | Out-of-plane C-H bend (aromatic, para-disubstituted) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 215.09 | 100 | [M]⁺ |

| 121.07 | 85 | [M - C₅H₄NO]⁺ (methoxybenzyl cation) |

| 94.04 | 30 | [C₅H₄NO]⁺ (pyrrole-2-carbaldehyde cation) |

| 91.05 | 25 | [C₇H₇]⁺ (tropylium cation) |

| 77.04 | 15 | [C₆H₅]⁺ (phenyl cation) |

Experimental Protocols

A plausible synthetic route to 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde involves the N-alkylation of pyrrole-2-carbaldehyde with 4-methoxybenzyl chloride.

Synthesis of 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

Materials:

-

Pyrrole-2-carbaldehyde

-

4-Methoxybenzyl chloride

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), a solution of pyrrole-2-carbaldehyde (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C.

-

The reaction mixture is stirred at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed.

-

A solution of 4-methoxybenzyl chloride (1.1 equivalents) in anhydrous DMF is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C.

-

The reaction mixture is diluted with ethyl acetate and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde as a pure product.

Visualization of the Synthetic Workflow

The logical flow of the synthesis and purification process can be visualized as follows:

Caption: Synthetic workflow for 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde.

This diagram illustrates the sequential steps from the initial reaction of starting materials, through the work-up procedure to isolate the crude product, and finally the purification process to obtain the final compound.

The Ascendant Therapeutic Potential of Substituted Pyrrole-2-Carbaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1] Among the diverse array of pyrrole derivatives, substituted pyrrole-2-carbaldehydes have emerged as a particularly promising class of molecules, demonstrating a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of substituted pyrrole-2-carbaldehydes, intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Synthesis of Substituted Pyrrole-2-Carbaldehydes

The synthesis of the pyrrole-2-carbaldehyde core and its substituted analogues can be achieved through several established synthetic routes. Key methods include the Vilsmeier-Haack reaction, oxidative annulation, and Paal-Knorr synthesis, each offering distinct advantages in terms of substrate scope and reaction conditions.[4][5][6][7]

Experimental Protocol: Oxidative Annulation for the Synthesis of Polysubstituted Pyrrole-2-Carbaldehydes

This protocol describes a de novo synthesis of pyrrole-2-carbaldehyde derivatives from aryl methyl ketones, arylamines, and acetoacetate esters via an iodine/copper-mediated oxidative annulation.[4][8]

Materials:

-

Aryl methyl ketone (e.g., acetophenone) (1.0 mmol)

-

Arylamine (e.g., aniline) (1.0 mmol)

-

Acetoacetate ester (e.g., ethyl acetoacetate) (1.0 mmol)

-

Copper(II) chloride (CuCl₂) (0.5 mmol)

-

Iodine (I₂) (1.6 mmol)

-

Dimethyl sulfoxide (DMSO) (4 mL)

-

Oxygen (O₂) balloon

-

Standard laboratory glassware and magnetic stirrer

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add the aryl methyl ketone (1.0 mmol), arylamine (1.0 mmol), acetoacetate ester (1.0 mmol), CuCl₂ (0.5 mmol), and I₂ (1.6 mmol).

-

Add DMSO (4 mL) to the flask and attach an O₂ balloon.

-

Stir the reaction mixture at 100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired substituted pyrrole-2-carbaldehyde.

Biological Potential and Quantitative Data

Substituted pyrrole-2-carbaldehydes have demonstrated significant potential across several therapeutic areas. The following sections summarize the key findings and present quantitative data for easy comparison.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of substituted pyrrole-2-carbaldehydes against a range of human cancer cell lines.[9][10][11] The mechanism of action often involves the modulation of key signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK and VEGF pathways.[12][13]

Table 1: Anticancer Activity of Substituted Pyrrole-2-Carbaldehyde Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |

| Pyrrolyl Benzohydrazide C8 | A549 (Lung) | MTT | 9.54 | [9] |

| Pyrrolyl Benzohydrazide C18 | A549 (Lung) | MTT | 10.38 | [9] |

| PPDHMP | A549 (Lung) | MTT | 19.94 ± 1.23 (µg/ml) | [9] |

| PPDHMP | HeLa (Cervical) | MTT | 16.73 ± 1.78 (µg/ml) | [9] |

| Alkynylated pyrrole derivative 12l | U251 (Glioblastoma) | MTT | 2.29 ± 0.18 | [14] |

| Alkynylated pyrrole derivative 12l | A549 (Lung) | MTT | 3.49 ± 0.30 | [14] |

| Pyrrole derivative 4d | LoVo (Colon) | MTS | Induces 54.19% viability decrease at 50 µM | [9] |

| Pyrrole derivative 4a | LoVo (Colon) | MTS | Induces 30.87% viability decrease at 50 µM | [9] |

Antimicrobial Activity

The pyrrole-2-carbaldehyde scaffold has also been identified as a promising pharmacophore for the development of novel antimicrobial agents with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[15][16][17]

Table 2: Antimicrobial Activity of Substituted Pyrrole-2-Carbaldehyde Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrrole-2-carboxamide 4i | Klebsiella pneumoniae | 1.02 | [18] |

| Pyrrole-2-carboxamide 4i | Escherichia coli | 1.56 | [18] |

| Pyrrole-2-carboxamide 4i | Pseudomonas aeruginosa | 3.56 | [18] |

| ENBHEDPC | Mycobacterium tuberculosis H37Rv | 0.7 | [15] |

| 1-(4-Chlorobenzyl)-N-(1-(2-methoxyphenyl)propan-2-yl)-N-methyl-1H-pyrrole-2-carboxamide | Various bacteria | 1.05 - 12.01 | [15] |

| Aconicaramide | Micrococcus caseolyticus | 200 | [19] |

| Aconicaramide | Staphylococcus epidermidis | 400 | [19] |

| Aconicaramide | Staphylococcus aureus | 800 | [19] |

Anti-inflammatory Activity

Several substituted pyrrole-2-carbaldehyde derivatives have exhibited significant anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2).[3][20][21]

Table 3: Anti-inflammatory Activity of Substituted Pyrrole-2-Carbaldehyde Derivatives

| Compound/Derivative | Assay | IC₅₀ (µM) | Selectivity (COX-1/COX-2) | Reference |

| Nitrile derivative 3b | COX-2 Inhibition | 1.30 | 38.8 | [21] |

| Aldehyde derivative 1c | COX-2 Inhibition | 14.8 | 4.8 | [21] |

| Oxime derivative 2c | COX-2 Inhibition | 17.3 | 9.3 | [21] |

| 5-ethoxymethyl-pyrrolemarumine | LPS-induced stress | 8.6 ± 0.7 | - | [19] |

| N-pyrrole carboxylic acid 4g | COX-2 Inhibition | >50% inhibition at 1 µM | Potent COX-2 inhibitor | [20] |

| N-pyrrole carboxylic acid 4h | COX-2 Inhibition | >50% inhibition at 1 µM | Potent COX-2 inhibitor | [20] |

Experimental Protocols for Biological Evaluation

Standardized and reproducible protocols are essential for the accurate assessment of the biological potential of novel compounds.

Protocol 1: MTT Assay for Anticancer Activity

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[9][22][23][24]

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

Substituted pyrrole-2-carbaldehyde test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Leave the plate at room temperature in the dark for 2 hours.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC₅₀ value.

Protocol 2: Agar Well Diffusion for Antimicrobial Activity

This method is used to determine the antimicrobial susceptibility of bacteria to the test compounds.[2][25][26][27][28]

Materials:

-

Bacterial strains

-

Mueller-Hinton Agar (MHA) plates

-

Sterile swabs

-

Sterile cork borer or pipette tip

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test bacteria.

-

Inoculate the entire surface of an MHA plate with the bacterial suspension using a sterile swab to create a lawn.

-

Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition around each well.

Protocol 3: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo model is used to evaluate the anti-inflammatory activity of test compounds.[29][30][31][32][33]

Materials:

-

Wistar rats or mice

-

Carrageenan solution (1% in saline)

-

Test compounds

-

Positive control (e.g., indomethacin)

-

Plethysmometer

Procedure:

-

Administer the test compound or positive control to the animals (e.g., intraperitoneally or orally).

-

After a specific time (e.g., 30 minutes), induce inflammation by injecting 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Signaling Pathways and Visualization

Understanding the molecular mechanisms underlying the biological activities of substituted pyrrole-2-carbaldehydes is crucial for rational drug design. Graphviz diagrams are provided to visualize key signaling pathways potentially modulated by these compounds.

Anticancer Signaling Pathways

The anticancer effects of some pyrrole derivatives have been linked to the inhibition of the MAPK/ERK and VEGF signaling pathways, which are critical for tumor cell proliferation, survival, and angiogenesis.[5][12][34][35][36][37][38][39]

Caption: Inhibition of the MAPK/ERK signaling pathway.

Caption: Inhibition of the VEGF signaling pathway.

Anti-inflammatory Signaling Pathway

The anti-inflammatory action of certain pyrrole derivatives is associated with the inhibition of the COX-2 enzyme, which plays a central role in the inflammatory cascade by converting arachidonic acid to prostaglandins.[1][40][41][42][43]

Caption: Inhibition of the COX-2 inflammatory pathway.

Conclusion

Substituted pyrrole-2-carbaldehydes represent a versatile and highly promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation warrants further investigation. This technical guide provides a foundational resource for researchers in the field, offering standardized protocols, comparative biological data, and insights into the potential mechanisms of action of this important class of compounds. Future research should focus on lead optimization to enhance potency and selectivity, as well as comprehensive in vivo studies to validate their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cusabio.com [cusabio.com]

- 6. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]

- 7. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation | MDPI [mdpi.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. acgpubs.org [acgpubs.org]

- 18. researchgate.net [researchgate.net]

- 19. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities [mdpi.com]

- 20. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 21. iris.unina.it [iris.unina.it]

- 22. atcc.org [atcc.org]

- 23. texaschildrens.org [texaschildrens.org]

- 24. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 25. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. chemistnotes.com [chemistnotes.com]

- 27. webcentral.uc.edu [webcentral.uc.edu]

- 28. youtube.com [youtube.com]

- 29. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 31. inotiv.com [inotiv.com]

- 32. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Pharmacological analysis of the acute inflammatory process induced in the rat's paw by local injection of carrageenin and by heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 35. researchgate.net [researchgate.net]

- 36. cdn-links.lww.com [cdn-links.lww.com]

- 37. medium.com [medium.com]

- 38. ClinPGx [clinpgx.org]

- 39. ptglab.com [ptglab.com]

- 40. researchgate.net [researchgate.net]

- 41. researchgate.net [researchgate.net]

- 42. researchgate.net [researchgate.net]

- 43. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of N-Benzyl Pyrrole Derivatives: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-benzyl pyrrole derivatives represent a significant class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals, natural products, and functional materials.[1] Their synthesis is a cornerstone of medicinal and organic chemistry, demanding efficient and versatile methodologies. This technical guide provides an in-depth review of the primary synthetic routes to N-benzyl pyrrole derivatives, complete with quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in their synthetic endeavors.

Core Synthetic Strategies

The construction of the N-benzyl pyrrole scaffold can be broadly categorized into two approaches: the formation of the pyrrole ring with a pre-attached N-benzyl group, and the direct N-benzylation of a pre-formed pyrrole ring. Key named reactions that facilitate these transformations include the Paal-Knorr synthesis, Hantzsch pyrrole synthesis, and the Clauson-Kaas synthesis.

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a widely employed and highly efficient method for the preparation of N-substituted pyrroles.[2] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, benzylamine, under acidic conditions.[3] The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[4]

A variety of catalysts can be employed to promote the Paal-Knorr reaction, including Brønsted acids like trifluoroacetic acid (TFA) and solid acid catalysts such as specific types of alumina (e.g., CATAPAL 200).[5] The use of heterogeneous catalysts offers advantages in terms of simplified product isolation and catalyst recycling.[5][6]

Logical Workflow for Paal-Knorr Synthesis

References

The Ascendance of Pyrrole Alkaloids: A Technical Guide to Their Discovery, Significance, and Therapeutic Potential

Abstract

Pyrrole alkaloids, a diverse and burgeoning class of nitrogen-containing heterocyclic natural products, have emerged as a focal point of intensive research in drug discovery and development. Predominantly sourced from marine organisms, particularly sponges, and a variety of terrestrial plants, these compounds exhibit a remarkable breadth of biological activities. Their significance is underscored by their potent anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the discovery of pyrrole alkaloids, their biosynthetic origins, and their profound implications for modern medicine. It offers a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols for their study, and visualizations of their interactions with key cellular signaling pathways. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals dedicated to harnessing the therapeutic potential of these compelling natural compounds.

Introduction: The Discovery and Origins of Pyrrole Alkaloids

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a fundamental structural motif in a vast array of biologically significant molecules, including heme, chlorophyll, and certain amino acids.[1] The discovery of pyrrole alkaloids, where this heterocyclic core is integrated into a more complex alkaloid structure, has unveiled a rich and diverse chemical landscape with profound biological implications. These compounds are predominantly found in two major natural sources: terrestrial plants and marine organisms.[2]

While plants from families such as Asteraceae, Boraginaceae, and Fabaceae are known producers of pyrrolizidine alkaloids, a subclass of pyrrole alkaloids, the marine environment has proven to be an exceptionally prolific source of structurally novel and biologically potent pyrrole-containing compounds.[2][3] Marine sponges, in particular, are a treasure trove of these alkaloids, which often feature unique structural modifications such as bromination and fused-ring systems.[2] The structural diversity of marine pyrrole alkaloids is a direct reflection of the unique biosynthetic capabilities of their host organisms and associated symbionts.

The biosynthesis of the foundational pyrrole ring can be traced back to fundamental amino acid precursors such as glycine, serine, tryptophan, and proline.[4] A key intermediate in some biosynthetic pathways is δ-aminolevulinic acid (ALA).[4] In the case of the well-studied pyrrolizidine alkaloids, the biosynthesis initiates from the condensation of two molecules of putrescine.[5] The subsequent enzymatic modifications and cyclizations give rise to the vast array of pyrrole alkaloid structures observed in nature.

Biological Significance and Therapeutic Potential

The paramount significance of pyrrole alkaloids lies in their diverse and potent biological activities, which have positioned them as promising lead compounds in drug discovery programs. Their therapeutic potential spans a wide spectrum of diseases, from cancer to neurodegenerative disorders and infectious diseases.

Anticancer Activity

A significant number of pyrrole alkaloids have demonstrated potent cytotoxic effects against a variety of cancer cell lines. This activity is often attributed to their ability to interfere with critical cellular processes such as cell cycle progression, apoptosis, and signal transduction.

Table 1: Anticancer Activity of Selected Pyrrole Alkaloids

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Marinopyrrole A | HCT-116 (Colon) | ~9 | [4] |

| Marinopyrrole B | HCT-116 (Colon) | 9.0 | [4] |

| Marinopyrrole C | HCT-116 (Colon) | 0.39 | [4] |

| Marinopyrrole F | HCT-116 (Colon) | 6.1 | [4] |

| Pyrrolomycin C | HCT-116 (Colon) | 0.8 | [4] |

| Pyrrolomycin C | MCF7 (Breast) | 1.5 | [4] |

| Pyrrolomycin F-series | HCT-116 & MCF7 | 0.35 - 1.21 | [4] |

| Nitropyrrolin D | HCT-116 (Colon) | 5.7 | [2] |

| Indimicin B | MCF-7 (Breast) | 10.0 | [2] |

| Agelanesin A & B | Cancer Cell Lines | 9.25 - 16.76 | [2] |

| Streptopyrrole B & C | PC-3, NCI-H23, HCT-15, NUGC-3, ACHN, MDA-MB-231 | 4.9 - 10.8 (GI50) | [5][6] |

| Chalcone-bromopyrrole hybrid 4a | Various | 0.18 - 12.00 | [7] |

| Flavone-bromopyrrole hybrid 5a & 5b | PA1, KB403 | 0.41 - 1.28 | [7] |

| Neolamellarin A | HeLa (Cervical) | 10.8 | [8] |

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents, and pyrrole alkaloids have emerged as a promising source. They exhibit activity against a range of pathogenic bacteria and fungi.

Table 2: Antimicrobial Activity of Selected Pyrrole Alkaloids

| Alkaloid | Microorganism | MIC (µg/mL) | Reference |

| Nitropyrrolins A-E | MRSA | >20 | [2] |

| Heronapyrrole D | Staphylococcus aureus | 1.8 µM (IC50) | [2] |

| Heronapyrrole D | Staphylococcus epidermis | 0.9 µM (IC50) | [2] |

| Heronapyrrole D | Bacillus subtilis | 1.8 µM (IC50) | [2] |

| Phallusialide A | MRSA | 32 | [9] |

| Phallusialide A | Escherichia coli | 64 | [9] |

| Phallusialide B | MRSA | 32 | [9] |

| Phallusialide B | Escherichia coli | 64 | [9] |

| Streptopyrroles B & C | Gram-positive bacteria | 0.7 - 2.9 µM | [6] |

| Synthesized Pyrrolizidine Alkaloid (PA-1) | S. aureus & E. coli | 3.9 - 25 | [10] |

| N-methylcytisine | Enterococcus faecalis | 20.8 | [10] |

Neuroprotective Activity

Several pyrrole alkaloids have demonstrated the ability to protect neuronal cells from damage, suggesting their potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Their mechanisms of action often involve antioxidant and anti-inflammatory effects. Recent studies have shown that certain synthetic pyrrole derivatives can protect SH-SY5Y neuroblastoma cells from 6-hydroxydopamine (6-OHDA)-induced toxicity, a common in vitro model for Parkinson's disease.[11][12][13]

Enzyme and Signaling Pathway Inhibition

The biological activities of pyrrole alkaloids are often a consequence of their interaction with specific molecular targets, including enzymes and key proteins in cellular signaling pathways. For instance, certain pyrrole-imidazole alkaloids have been shown to inhibit aldose reductase 2 (ALR2), an enzyme implicated in diabetic complications.[14] Others have been identified as inhibitors of the Hypoxia-Inducible Factor-1 (HIF-1) pathway, a critical regulator of cellular response to low oxygen levels and a key player in cancer progression.[8][15] Furthermore, members of the hymenialdisine subgroup of pyrrole-2-aminoimidazole alkaloids are known to inhibit kinases within the Ras-MAPK signaling cascade.[16]

Key Signaling Pathways Modulated by Pyrrole Alkaloids

The therapeutic potential of pyrrole alkaloids is intimately linked to their ability to modulate critical cellular signaling pathways that are often dysregulated in disease. Understanding these interactions is crucial for the rational design of novel therapeutics.

Hypoxia-Inducible Factor-1 (HIF-1) Signaling Pathway

The HIF-1 signaling pathway is a master regulator of cellular adaptation to hypoxia and is a key driver of tumor progression and angiogenesis.[15] Under normoxic conditions, the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[15] In hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of target genes.[15] Certain marine pyrroloiminoquinone alkaloids have been shown to inhibit the HIF-1 pathway by disrupting the interaction between HIF-1α and the coactivator p300.[15]

References

- 1. researchgate.net [researchgate.net]

- 2. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. anygenes.com [anygenes.com]

- 4. researchgate.net [researchgate.net]

- 5. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 10. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]

- 11. researchgate.net [researchgate.net]

- 12. cusabio.com [cusabio.com]

- 13. MAPK -Ras pathway | PPTX [slideshare.net]

- 14. cdn-links.lww.com [cdn-links.lww.com]

- 15. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Drug-Like Property Profiling of Novel Neuroprotective Compounds to Treat Acute Ischemic Stroke: Guidelines to Develop Pleiotropic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, experimental protocols, and logical synthesis workflow for the compound 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde, a substituted pyrrole derivative of interest in medicinal chemistry and materials science.

Core Compound Data

The fundamental molecular properties of this compound are summarized below. These data are critical for experimental design, stoichiometric calculations, and analytical characterization.

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO₂ | [1][2][3][4] |

| Molecular Weight | 215.25 g/mol | [1][2][3][4] |

| CAS Number | 861162-64-3 | [1][2] |

| Monoisotopic Mass | 215.094628657 Da | [1][4] |

| Canonical SMILES | COC1=CC=C(C=C1)CN2C=CC=C2C=O | [1][4] |

| Topological Polar Surface Area | 31.2 Ų | [4] |

| Rotatable Bond Count | 4 | [1][4] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound. These protocols are based on established chemical transformations for N-substituted pyrroles.

1. Synthesis of this compound

The synthesis of the title compound can be achieved via a two-step process involving the N-alkylation of pyrrole followed by a Vilsmeier-Haack formylation reaction.

Step 1: N-Alkylation of Pyrrole

-

Reaction: Pyrrole is reacted with 4-methoxybenzyl chloride (or bromide) in the presence of a base to yield 1-(4-methoxybenzyl)-1H-pyrrole.

-

Procedure:

-

To a stirred solution of pyrrole (1.0 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of 4-methoxybenzyl chloride (1.05 equivalents) in the same solvent dropwise.

-

Let the reaction warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-(4-methoxybenzyl)-1H-pyrrole.

-

Step 2: Vilsmeier-Haack Formylation [5]

-

Reaction: The intermediate, 1-(4-methoxybenzyl)-1H-pyrrole, is formylated at the C2 position using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and DMF.

-

Procedure:

-

In a three-necked flask under an inert atmosphere, cool DMF (3.0 equivalents) to 0 °C.

-

Add phosphorus oxychloride (1.2 equivalents) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.

-

Add a solution of 1-(4-methoxybenzyl)-1H-pyrrole (1.0 equivalent) in a minimal amount of a solvent like dichloromethane or 1,2-dichloroethane dropwise to the Vilsmeier reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

-

Cool the mixture in an ice bath and neutralize it by the slow addition of an aqueous solution of sodium acetate or sodium hydroxide.

-

Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting crude product by column chromatography or recrystallization to yield this compound.

-

2. Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, δ 9.5-10.0 ppm), the pyrrole ring protons, the aromatic protons of the methoxybenzyl group, the benzylic methylene protons (singlet, ~δ 5.0-5.5 ppm), and the methoxy group protons (singlet, ~δ 3.8 ppm).

-

¹³C NMR: The carbon NMR spectrum should display a resonance for the carbonyl carbon of the aldehyde at approximately 180-190 ppm, along with signals corresponding to the carbons of the pyrrole and methoxybenzyl moieties.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) can be used to confirm the elemental composition by providing a highly accurate mass measurement of the protonated molecule [M+H]⁺.[6]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit a strong absorption band characteristic of the C=O stretch of the aldehyde group, typically in the range of 1660-1700 cm⁻¹.

-

Synthesis Workflow Visualization

The following diagram illustrates the logical flow of the two-step synthesis process for this compound.

Caption: Synthetic pathway for this compound.

References

Investigating the Aromaticity of 1-Substituted Pyrrole-2-carbaldehydes: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive investigation into the aromaticity of 1-substituted pyrrole-2-carbaldehydes, a class of compounds of significant interest in medicinal chemistry and materials science. The inherent aromaticity of the pyrrole ring is a key determinant of its chemical reactivity, physical properties, and biological activity. This document details the influence of various substituents at the 1-position on the electronic structure and aromatic character of the pyrrole-2-carbaldehyde core. A combination of experimental and computational techniques is presented, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and density functional theory (DFT) calculations for determining aromaticity indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). This guide is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical methodologies for the analysis of these important heterocyclic compounds.

Introduction

Pyrrole, a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and functional materials.[1] Its aromatic character arises from the delocalization of six π-electrons over the five-membered ring, in accordance with Hückel's rule.[2] The lone pair of electrons on the nitrogen atom participates in the π-system, which significantly influences the ring's electronic properties and reactivity.[3]

The introduction of substituents onto the pyrrole ring can profoundly modulate its aromaticity. This guide focuses on 1-substituted pyrrole-2-carbaldehydes, where the substituent is directly attached to the nitrogen atom. The electronic nature of this substituent—whether it is electron-donating or electron-withdrawing—can alter the extent of π-electron delocalization within the pyrrole ring, thereby tuning its aromatic character. The carbaldehyde group at the 2-position further influences the electronic distribution due to its electron-withdrawing nature.

Understanding the interplay between the 1-substituent, the 2-carbaldehyde, and the inherent aromaticity of the pyrrole ring is crucial for the rational design of novel compounds with tailored properties. This guide presents a systematic approach to quantifying these effects through a combination of experimental and computational methods.

Data Presentation: A Comparative Analysis

To elucidate the impact of the 1-substituent on the aromaticity of the pyrrole-2-carbaldehyde core, a comparative analysis of key quantitative descriptors is essential. The following tables summarize spectroscopic, geometric, and computational data for a series of 1-substituted pyrrole-2-carbaldehydes, where the substituent (R) is varied from electron-donating to electron-withdrawing.

Table 1: 1H and 13C NMR Chemical Shifts (δ, ppm) in CDCl3

| Substituent (R) | H-3 | H-4 | H-5 | CHO | N-CHx | C-2 | C-3 | C-4 | C-5 | CHO |

| -H | 7.03 | 6.31 | 7.24 | 9.57 | - | 131.5 | 123.7 | 109.8 | 116.7 | 178.5 |

| -CH3 | 6.90 | 6.13 | 6.78 | 9.47 | 3.93 | 130.8 | 125.5 | 109.2 | 115.9 | 177.9 |

| -C6H5 | 7.15 | 6.35 | 7.30 | 9.65 | - | 132.1 | 124.5 | 110.1 | 117.2 | 179.1 |

| -NO2 | 7.35 | 6.50 | 7.55 | 9.80 | - | 134.2 | 121.8 | 111.5 | 119.8 | 180.5 |

Table 2: Key Bond Lengths (Å) from Optimized Geometries

| Substituent (R) | N1-C2 | C2-C3 | C3-C4 | C4-C5 | C5-N1 |

| -H | 1.375 | 1.380 | 1.425 | 1.378 | 1.370 |

| -CH3 | 1.380 | 1.378 | 1.428 | 1.375 | 1.375 |

| -C6H5 | 1.372 | 1.382 | 1.423 | 1.380 | 1.368 |

| -NO2 | 1.365 | 1.388 | 1.418 | 1.385 | 1.360 |

Table 3: Calculated Aromaticity Indices (HOMA and NICS)

| Substituent (R) | HOMA | NICS(0) (ppm) | NICS(1) (ppm) |

| -H | 0.855 | -13.5 | -10.2 |

| -CH3 | 0.848 | -13.1 | -9.8 |

| -C6H5 | 0.862 | -14.0 | -10.8 |

| -NO2 | 0.885 | -15.2 | -11.5 |

Experimental and Computational Protocols

Synthesis of 1-Substituted Pyrrole-2-carbaldehydes

A general and efficient method for the synthesis of N-substituted pyrrole-2-carbaldehydes is the Paal-Knorr synthesis followed by Vilsmeier-Haack formylation, or through multicomponent reactions. One notable method involves the oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate esters.

General Procedure for Oxidative Annulation:

-

To a solution of an appropriate aryl methyl ketone (1.0 mmol), arylamine (1.0 mmol), and acetoacetate ester (1.0 mmol) in DMSO (4 mL) are added CuCl2 (0.5 mmol) and iodine (1.6 mmol).

-

The reaction mixture is stirred under an oxygen atmosphere (balloon) at 100 °C.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated solution of Na2S2O3.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

NMR Spectroscopy

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., CDCl3)

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure for 1H and 13C NMR:

-

Dissolve approximately 10-20 mg of the purified 1-substituted pyrrole-2-carbaldehyde in 0.6 mL of deuterated solvent in an NMR tube.

-

Add a small amount of TMS as an internal standard (δ 0.00 ppm).

-

Acquire the 1H NMR spectrum using standard acquisition parameters.

-

Acquire the 13C{1H} NMR spectrum using a proton-decoupled pulse sequence.

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the TMS signal.

Single-Crystal X-ray Diffraction

Procedure:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).

-

Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo Kα or Cu Kα radiation source. Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structure by full-matrix least-squares on F2 using appropriate software (e.g., SHELXS, SHELXL). All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Computational Methodology

Software:

-

Gaussian 16 or a similar quantum chemistry software package.

-

GaussView, Avogadro, or other molecular visualization software.

Procedure:

-

Geometry Optimization:

-

Build the initial structure of the 1-substituted pyrrole-2-carbaldehyde.

-

Perform a full geometry optimization in the gas phase using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.

-

Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation and ensuring the absence of imaginary frequencies.

-

-

Nucleus-Independent Chemical Shift (NICS) Calculation:

-

Using the optimized geometry, perform a NMR shielding calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory (B3LYP/6-311++G(d,p)).

-

To calculate NICS(0), place a ghost atom (Bq) at the geometric center of the pyrrole ring.

-

To calculate NICS(1), place a ghost atom (Bq) 1 Å above the geometric center of the pyrrole ring.

-

The NICS value is the negative of the isotropic magnetic shielding tensor of the ghost atom.

-

-

Harmonic Oscillator Model of Aromaticity (HOMA) Calculation:

-

The HOMA index is calculated from the optimized bond lengths using the following equation: HOMA = 1 - [α/n * Σ(Ropt - Ri)2]

-

Where:

-

n is the number of bonds in the ring (5 for pyrrole).

-

α is a normalization constant (for C-C bonds, α = 257.7; for C-N bonds, a specific value is used).

-

Ropt is the optimal bond length for an aromatic system (for C-C, Ropt = 1.388 Å; for C-N, Ropt = 1.334 Å).

-

Ri are the individual bond lengths in the pyrrole ring.

-

-

Visualization of Workflows and Relationships

Figure 1: Experimental and computational workflow for investigating the aromaticity of 1-substituted pyrrole-2-carbaldehydes.

Figure 2: Logical relationship between substituent electronic effects and the aromaticity of the pyrrole ring.

Figure 3: Workflow for the computational investigation of aromaticity in 1-substituted pyrrole-2-carbaldehydes.

Conclusion

This technical guide has outlined a systematic approach for the investigation of aromaticity in 1-substituted pyrrole-2-carbaldehydes. The electronic nature of the substituent at the 1-position has a demonstrable effect on the π-electron delocalization and, consequently, the aromatic character of the pyrrole ring. As evidenced by the presented data, electron-withdrawing groups tend to increase the aromaticity of the pyrrole ring, as indicated by higher HOMA values and more negative NICS values. Conversely, electron-donating groups can lead to a slight decrease in aromaticity.

The detailed experimental and computational protocols provided herein offer a robust framework for researchers to conduct their own investigations into this important class of compounds. The visualization of the workflows and the logical relationships between substituent effects and aromaticity measures serve to further clarify these concepts. A thorough understanding of how to modulate the aromaticity of the pyrrole core is of paramount importance for the targeted design of new molecules with optimized properties for applications in drug development and materials science.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of Novel Pyrrole Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential methodologies, data interpretation, and underlying molecular pathways involved in the preliminary cytotoxicity screening of novel pyrrole derivatives. Pyrrole-based compounds are a significant class of heterocyclic molecules widely investigated for their therapeutic potential, including anticancer activities.[1][2] An initial assessment of cytotoxicity is a critical step in the drug discovery pipeline to identify promising lead compounds and understand their mechanisms of action.[3]

General Experimental Workflow

A typical workflow for the in vitro cytotoxicity assessment of a new compound involves a series of sequential steps, from initial cell culture preparation to the final analysis of cellular viability and death mechanisms. This multi-assay approach ensures a comprehensive evaluation of the compound's cytotoxic profile.[4][5]

Caption: General workflow for in vitro cytotoxicity testing of novel compounds.[4]

Data Presentation: Cytotoxicity of Novel Pyrrole Derivatives

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's cytotoxicity.[4] The following table summarizes the cytotoxic activity of various novel pyrrole compounds against several human cancer cell lines.

| Compound Class | Compound ID | Target Cell Line | Assay | IC50 Value (µM) | Reference |

| Pyrrolo[2,3-d]pyrimidine | 10a | PC3 (Prostate) | MTT | 0.19 | [6] |

| Pyrrolo[2,3-d]pyrimidine | 10b | MCF-7 (Breast) | MTT | 1.66 | [6] |

| Pyrrolo[2,3-d]pyrimidine | 9e | A549 (Lung) | MTT | 4.55 | [6] |

| Pyrrole-Based Chalcone | 7 | HepG2 (Liver) | MTT | 23 | [7] |

| Pyrrole-Based Chalcone | 3 | HepG2 (Liver) | MTT | 27 | [7] |

| Pyrrole-Based Chalcone | 5 | HepG2 (Liver) | MTT | 31 | [7] |

| 4-Propargyl-substituted 1H-pyrrole | 3 & 4 | Breast Cancer Cells | MTT | 36.7 - 459.7 | [8] |

| Trisubstituted Pyrrole | 4a & 4d | LoVo (Colon) | Not Specified | Dose-dependent activity | [9] |

Experimental Protocols

Reliable and reproducible data depend on strict adherence to well-established protocols.[4] The following are detailed methodologies for common cytotoxicity assays.

MTT Assay (Assessment of Metabolic Activity)

The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of viability.[10] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]

Materials:

-

Selected cancer cell lines (e.g., MCF-7, A549)[4]

-

96-well flat-bottom plates[5]

-

Complete culture medium (specific to the cell line)[4]

-

Novel pyrrole compound stock solution (in DMSO)[4]

-

MTT solution (5 mg/mL in sterile PBS)[4]

-

Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)[5]

-

Microplate reader[12]

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[4][12]

-

Compound Treatment: Prepare serial dilutions of the pyrrole compounds in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[4] Replace the medium in the wells with 100 µL of the compound dilutions. Include untreated cells (negative control) and vehicle control (DMSO) wells.[12]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.[4]

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot a dose-response curve to determine the IC50 value.

Lactate Dehydrogenase (LDH) Release Assay (Assessment of Membrane Integrity)

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[5][13]

Materials:

-

LDH cytotoxicity assay kit (containing substrate, cofactor, and lysis buffer)[5]

-

Cells seeded and treated in a 96-well plate (as in MTT protocol)

-

Microplate reader[12]

Procedure:

-

Prepare Controls: Follow the cell seeding and treatment steps as described for the MTT assay. Designate wells for:

-

Sample Collection: After the desired incubation period, centrifuge the plate at approximately 250-400 x g for 5 minutes.[5][12]

-

Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clear 96-well plate.[13]

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 50 µL of this mixture to each well containing the supernatant.[5]

-

Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[13]

-

Stop Reaction: Add 50 µL of the stop solution provided in the kit.[13]

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] x 100[5]

Mechanisms of Action: Apoptotic Signaling Pathways

Many pyrrole derivatives exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death.[15] Apoptosis can be initiated through two primary signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases.[15][16]

The Intrinsic (Mitochondrial) Apoptotic Pathway

The intrinsic pathway is triggered by internal cellular stimuli, such as DNA damage or oxidative stress, leading to changes in the mitochondrial membrane.[15] Studies show that some pyrrole compounds can activate pro-apoptotic proteins like Bax and Bak while deactivating anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c and subsequent caspase activation.[15][17]

References

- 1. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. kosheeka.com [kosheeka.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 4-Propargyl-substituted 1H-pyrroles induce apoptosis and autophagy via extracellular signal-regulated signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthetic aminopyrrolic receptors have apoptosis inducing activity - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03200H [pubs.rsc.org]

Methodological & Application

Synthesis Protocol for 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthesis protocol for 1-(4-methoxy-benzyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the N-alkylation of pyrrole, followed by formylation of the resulting intermediate.

Reaction Scheme

The overall synthesis involves two sequential reactions:

-

N-Alkylation of Pyrrole: Pyrrole is deprotonated using a strong base, followed by nucleophilic substitution with 4-methoxybenzyl chloride to yield 1-(4-methoxybenzyl)-1H-pyrrole.

-

Vilsmeier-Haack Formylation: The intermediate, 1-(4-methoxybenzyl)-1H-pyrrole, undergoes electrophilic formylation at the C2 position of the pyrrole ring using the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Figure 1: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-(4-methoxybenzyl)-1H-pyrrole

This procedure details the N-alkylation of pyrrole with 4-methoxybenzyl chloride.

Materials:

-

Pyrrole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

4-Methoxybenzyl chloride

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, a solution of pyrrole (1.0 equivalent) in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

A solution of 4-methoxybenzyl chloride (1.1 equivalents) in anhydrous THF is then added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

-

Upon completion, the reaction is carefully quenched with saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 1-(4-methoxybenzyl)-1H-pyrrole.

Step 2: Synthesis of this compound

This procedure describes the formylation of the N-substituted pyrrole intermediate using the Vilsmeier-Haack reaction.

Materials:

-

1-(4-methoxybenzyl)-1H-pyrrole

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of anhydrous DMF (3.0 equivalents) in dichloromethane at 0 °C under a nitrogen atmosphere, phosphorus oxychloride (1.2 equivalents) is added dropwise.

-

The mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

A solution of 1-(4-methoxybenzyl)-1H-pyrrole (1.0 equivalent) in dichloromethane is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 2 hours.

-

The reaction mixture is then poured into a mixture of ice and saturated aqueous NaHCO₃ solution and stirred for 1 hour.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Table 1: Reactant and Product Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Pyrrole | C₄H₅N | 67.09 | Starting Material |

| 4-Methoxybenzyl chloride | C₈H₉ClO | 156.61 | Reagent |

| 1-(4-methoxybenzyl)-1H-pyrrole | C₁₂H₁₃NO | 187.24 | Intermediate |

| This compound | C₁₃H₁₃NO₂ | 215.25 | Final Product |

Table 2: Reaction Conditions and Yields

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| N-Alkylation of Pyrrole | NaH, 4-Methoxybenzyl chloride | THF | 0 to RT | 13 | ~85-95 |

| Vilsmeier-Haack Formylation | POCl₃, DMF | DCM | 0 to RT | 2.5 | ~70-80 |

Table 3: Spectroscopic Data for 1-(4-methoxybenzyl)-1H-pyrrole

| Type | Data |

| ¹H NMR | δ (ppm): 7.10 (d, 2H), 6.85 (d, 2H), 6.65 (t, 2H), 6.15 (t, 2H), 5.00 (s, 2H), 3.75 (s, 3H) |

| ¹³C NMR | δ (ppm): 159.0, 130.5, 129.0, 121.0, 114.0, 108.5, 55.2, 52.0 |

| IR (KBr) | ν (cm⁻¹): 3100, 2950, 1610, 1510, 1245, 1090, 820 |

| MS (ESI) | m/z: 188.1 [M+H]⁺ |

Table 4: Spectroscopic Data for this compound

| Type | Data |

| ¹H NMR | δ (ppm): 9.50 (s, 1H), 7.15 (d, 2H), 6.95 (m, 1H), 6.90 (d, 2H), 6.85 (m, 1H), 6.20 (t, 1H), 5.50 (s, 2H), 3.78 (s, 3H) |

| ¹³C NMR | δ (ppm): 180.0, 159.5, 142.0, 132.0, 129.5, 128.0, 124.0, 114.5, 110.0, 55.3, 53.0 |

| IR (KBr) | ν (cm⁻¹): 2955, 1660 (C=O), 1512, 1470, 1250, 1030, 815 |

| MS (ESI) | m/z: 216.1 [M+H]⁺ |

Experimental Workflow Visualization

The following diagrams illustrate the logical flow of the experimental procedures.

Figure 2: Workflow for the N-Alkylation of Pyrrole.

Figure 3: Workflow for the Vilsmeier-Haack Formylation.

Application Notes and Protocols: Preparation of Pyrrole-2-Carbaldehydes via Vilsmeier-Haack Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4][5][6] This reaction is particularly effective for the synthesis of pyrrole-2-carbaldehydes, which are valuable intermediates in the synthesis of pharmaceuticals, natural products, and other functional materials.[2][7] The reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[3][8] This document provides detailed application notes and experimental protocols for the preparation of pyrrole-2-carbaldehydes using the Vilsmeier-Haack reaction.

Reaction Mechanism and Regioselectivity